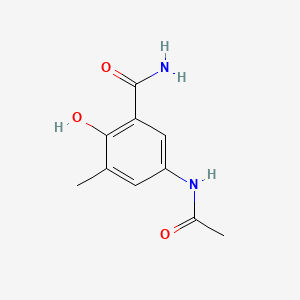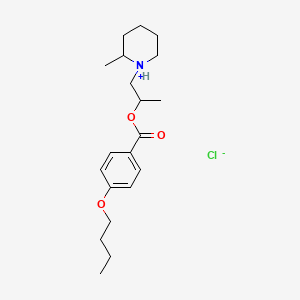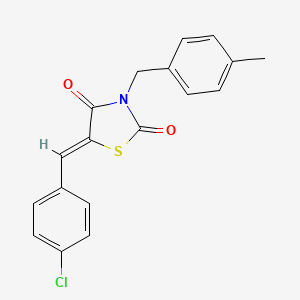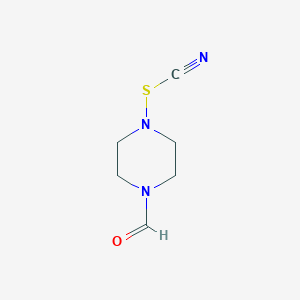
4-(Thiocyanato)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Thiocyanato)piperazine-1-carbaldehyde is an organic compound with the molecular formula C6H9N3OS It is a derivative of piperazine, featuring a thiocyanato group and a carbaldehyde group attached to the piperazine ring
Métodos De Preparación
The synthesis of 4-(Thiocyanato)piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with thiocyanate reagents. One common method includes the reaction of piperazine-1-carbaldehyde with thiocyanic acid or its derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the presence of a catalyst or a base to facilitate the formation of the thiocyanato group.
Análisis De Reacciones Químicas
4-(Thiocyanato)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Thiocyanato)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.
Mecanismo De Acción
The mechanism by which 4-(Thiocyanato)piperazine-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, the thiocyanato group can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity.
Comparación Con Compuestos Similares
4-(Thiocyanato)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
4-(Methylthio)piperazine-1-carbaldehyde: Similar structure but with a methylthio group instead of a thiocyanato group.
4-(Cyano)piperazine-1-carbaldehyde: Contains a cyano group instead of a thiocyanato group.
4-(Amino)piperazine-1-carbaldehyde: Features an amino group in place of the thiocyanato group.
The uniqueness of this compound lies in the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
73563-22-1 |
|---|---|
Fórmula molecular |
C6H9N3OS |
Peso molecular |
171.22 g/mol |
Nombre IUPAC |
(4-formylpiperazin-1-yl) thiocyanate |
InChI |
InChI=1S/C6H9N3OS/c7-5-11-9-3-1-8(6-10)2-4-9/h6H,1-4H2 |
Clave InChI |
GRZISOVLDWQTAC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



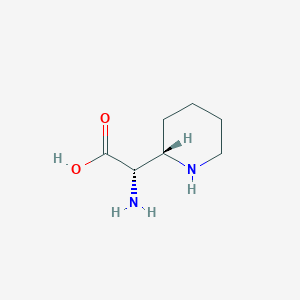
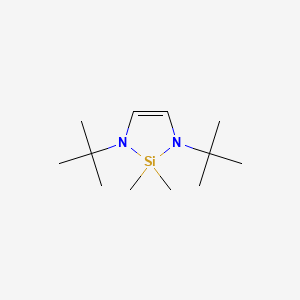
![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)

![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

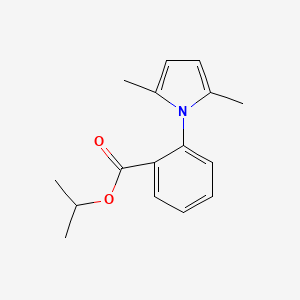
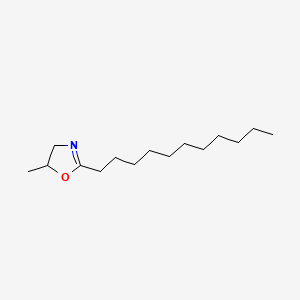
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
